1-(Boc-amino)cyclohexanecarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

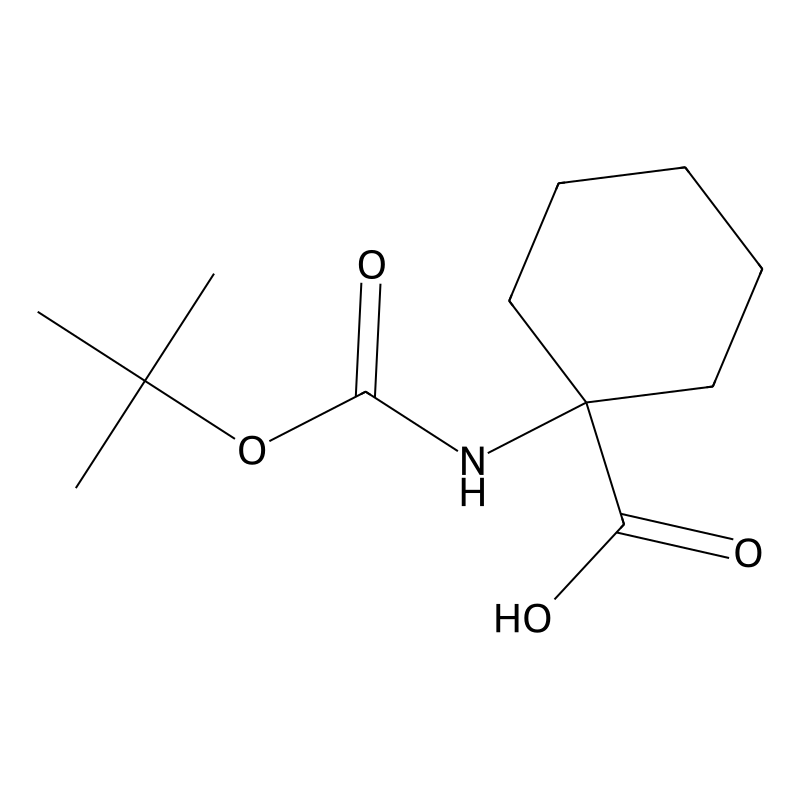

1-(Boc-amino)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C₁₂H₂₁NO₄ and a CAS number of 115951-16-1. It features a cyclohexane ring substituted with a carboxylic acid and a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amine groups in organic synthesis. This compound is characterized by its white crystalline solid appearance and is soluble in organic solvents, making it useful in various chemical applications .

1-(Boc-amino)cyclohexanecarboxylic acid itself doesn't have a specific mechanism of action. It functions as a protected amino acid building block used in the synthesis of peptides. The mechanism of action is relevant during peptide synthesis, where the deprotected amino group participates in amide bond formation with another amino acid or peptide fragment. This process involves nucleophilic attack by the free amino group on the carbonyl carbon of the carboxylic acid group in another molecule, leading to the formation of a peptide bond and the release of a water molecule [].

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.

- Work in a well-ventilated fume hood.

- Handle with care as organic compounds can have varying degrees of toxicity, flammability, and reactivity.

Peptide Synthesis:

1-(Boc-amino)cyclohexanecarboxylic acid, also known as 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid, finds significant application in peptide synthesis. The "Boc" group (tert-butoxycarbonyl) acts as a protecting group for the amino group in the molecule. This protection allows for the selective formation of peptide bonds between the desired amino acids while preventing undesired reactions at the amino group. Once the peptide sequence is built, the Boc group can be selectively removed under mild acidic conditions, revealing the free amino group for further reactions or applications [].

Medicinal Chemistry:

The cyclohexane ring and the carboxylic acid functionality present in 1-(Boc-amino)cyclohexanecarboxylic acid make it a valuable building block for the synthesis of novel drug candidates. Researchers can modify the molecule by introducing various functional groups at different positions, leading to diverse compounds with potential therapeutic properties. These derivatives can then be tested for their biological activity against specific targets, aiming to identify new drugs for various diseases [].

Organic Synthesis:

Beyond its use in peptide and drug development, 1-(Boc-amino)cyclohexanecarboxylic acid serves as a versatile intermediate in organic synthesis. The presence of the reactive functionalities in the molecule allows for various chemical transformations, enabling the synthesis of more complex organic molecules. These transformations can involve reactions like coupling reactions, cyclizations, and functional group modifications, leading to the creation of diverse chemical libraries for further research and development [].

- Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the corresponding amine, allowing for further functionalization.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are often used in drug development and synthesis.

- Amide Formation: The compound can react with amines to form amides, which are essential in the synthesis of peptides and other biologically active molecules .

While specific biological activities of 1-(Boc-amino)cyclohexanecarboxylic acid are not extensively documented, compounds containing similar structures often exhibit significant biological properties. They may act as intermediates in the synthesis of pharmaceuticals or exhibit activity as enzyme inhibitors or receptor modulators. The presence of the Boc group suggests potential utility in drug design due to its role in enhancing solubility and stability of the final product .

1-(Boc-amino)cyclohexanecarboxylic acid can be synthesized through several methods, including:

- Direct Amination: Cyclohexanecarboxylic acid can be reacted with Boc-protected amines using coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired compound.

- Multi-step Synthesis: Starting from cyclohexene or cyclohexanol, various functional groups can be introduced through oxidation, reduction, and substitution reactions to ultimately form 1-(Boc-amino)cyclohexanecarboxylic acid .

The applications of 1-(Boc-amino)cyclohexanecarboxylic acid include:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Peptide Synthesis: The compound is useful in solid-phase peptide synthesis due to its protective Boc group, which can be selectively removed at later stages.

- Chemical Research: It is employed in various research settings for the development of new synthetic methodologies and exploration of biological activities .

Interaction studies involving 1-(Boc-amino)cyclohexanecarboxylic acid often focus on its role as a building block in drug design. Research may involve assessing how modifications to the compound influence binding affinity to target proteins or receptors. These studies are crucial for understanding how structural changes affect biological activity and therapeutic efficacy .

Several compounds share structural similarities with 1-(Boc-amino)cyclohexanecarboxylic acid. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 4-(Boc-amino)-1-amino-cyclohexanecarboxylic acid | 1890129-94-8 | Contains an additional amino group at position 4. |

| (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid | 16218560 | Different stereochemistry affecting biological properties. |

| N-Boc-cyclohexanepropanoic acid | 152165-11-0 | Features a propanoic acid moiety instead of carboxylic acid. |

These compounds highlight the versatility of cyclohexane derivatives in medicinal chemistry, each offering unique properties and potential applications that differentiate them from 1-(Boc-amino)cyclohexanecarboxylic acid .

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant